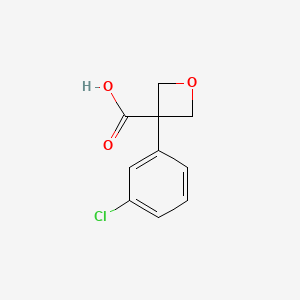
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s source or method of synthesis.
Synthesis Analysis
This would involve a detailed description of the method used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Inhibition of Metabolic Enzymes : 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid and its derivatives have been studied for their ability to inhibit specific metabolic enzymes. For instance, certain compounds structurally related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid have shown potential in inhibiting 5-oxoprolinase, an enzyme involved in the metabolic pathway of glutathione. This inhibition is significant for researching metabolic disorders and could pave the way for developing therapeutic agents for conditions like 5-oxoprolinuria, characterized by a deficiency in renal 5-oxoprolinase activity (van der Werf et al., 1973).
Anticonvulsant Properties : Research into compounds related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has also highlighted their potential anticonvulsant properties. A study focused on the synthesis of new amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and their anticonvulsant activities revealed promising results. These compounds, when tested in preclinical seizure models, exhibited a broad spectrum of activity, suggesting their potential in treating epilepsy and related disorders (Obniska et al., 2017).
Impact on Intermediary Metabolism : Studies have also explored the effects of compounds akin to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid on intermediary metabolism, particularly in liver cells. For example, certain derivatives have been shown to impact lipogenesis and fatty acid oxidation, providing insights into their potential effects on metabolic pathways and their implications for conditions such as diabetes and obesity (Vaartjes et al., 1986).
Antinflammatory and Analgesic Activities : The antiinflammatory and analgesic activities of related compounds, particularly those involving the pyrrolidine structure, have been investigated. Some derivatives have demonstrated potency comparable to or greater than established antiinflammatory and analgesic agents like indomethacin, suggesting their potential therapeutic applications in managing pain and inflammation (Muchowski et al., 1985).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.
将来の方向性
This would involve discussing potential future research directions, such as new applications for the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
特性
IUPAC Name |
3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMBCQXORQIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
1026093-70-8 | |
| Record name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)




![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)







